molecular formula C18H21NO B263744 N-Phenethyl-4-isopropylbenzamide

N-Phenethyl-4-isopropylbenzamide

Cat. No. B263744
M. Wt: 267.4 g/mol
InChI Key: FXUNMVQFUCSVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenethyl-4-isopropylbenzamide, commonly known as benzocaine, is a local anesthetic commonly used in dentistry and medicine. It is a white crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic group and is known for its fast-acting and long-lasting effects.

Scientific Research Applications

Benzocaine is commonly used in scientific research as a local anesthetic to numb tissues and reduce pain. It is used in various experiments, including electrophysiological recordings, patch-clamp experiments, and in vivo studies. Benzocaine is also used in the synthesis of other compounds, such as procaine and tetracaine.

Mechanism of Action

Benzocaine works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. It also inhibits the initiation and conduction of nerve impulses. This mechanism of action allows benzocaine to provide fast-acting and long-lasting pain relief.
Biochemical and Physiological Effects:
Benzocaine has been shown to have minimal effects on the cardiovascular and respiratory systems. It is rapidly metabolized in the liver and excreted in the urine. Benzocaine has been shown to have low toxicity and is generally safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Benzocaine is a widely used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively safe and has minimal effects on the cardiovascular and respiratory systems. However, benzocaine can interfere with some experimental procedures, such as calcium imaging, due to its fluorescence properties.

Future Directions

For benzocaine research include the development of more potent and selective local anesthetics, the use of benzocaine in the treatment of chronic pain, and the use of benzocaine in combination with other drugs for enhanced pain relief.

Synthesis Methods

Benzocaine is synthesized by the reaction of 4-isopropylaminobenzoic acid with ethanol and hydrochloric acid. The resulting product is then reacted with ethyl chloroformate to form benzocaine. The synthesis of benzocaine is relatively simple and can be done in a laboratory setting.

properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-phenylethyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO/c1-14(2)16-8-10-17(11-9-16)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

FXUNMVQFUCSVFU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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